DS-3078a
説明
DS-3078a is an oral dual mTORC1/2 kinase inhibitor developed for advanced solid tumors and lymphomas. Preclinical studies demonstrated potent inhibition of mTOR kinase activity with an IC50 in the single-digit nanomolar range, targeting both mTORC1 and mTORC2 complexes. This dual inhibition disrupts critical oncogenic signaling pathways, including PI3K/AKT/mTOR, and mitigates compensatory feedback loops that often limit the efficacy of first-generation mTORC1 inhibitors like rapalogs .
In a first-in-human Phase I trial (NCT01666175), DS-3078a showed manageable toxicity, with common adverse events including hyperglycemia (17% all-grade incidence) and fatigue. Pharmacodynamic analyses confirmed sustained inhibition of downstream mTOR effectors (e.g., p-S6K and p-4EBP1) in tumor biopsies, supporting its mechanism of action .
特性
IUPAC名 |
NONE |
|---|---|
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
DS3078a; DS 3078a; DS-3078a |
製品の起源 |
United States |
類似化合物との比較
Key Findings:
- Hyperglycemia : DS-3078a exhibits intermediate hyperglycemia risk compared to AZD2014 (9%) and INK-128 (44–88%) . This variability correlates with dosing schedules; continuous dosing exacerbates metabolic toxicity.
- Feedback Loops: Unlike AZD8055 and OSI-027, DS-3078a uniquely increases phospho-Akt(T308) in renal cell carcinoma models, suggesting incomplete suppression of PI3K/AKT feedback .
- In Vivo Efficacy: In xenograft models, DS-3078a achieved >50% tumor growth inhibition in 9/12 models at half-maximal tolerated dose (MTD), comparable to AZD8055 but with prolonged mTOR pathway suppression (>24 hours vs. 18 hours for AZD8055) .
Clinical Development and Resistance Profiles
- DS-3078a: Limited to Phase I trials due to moderate efficacy and hyperglycemia-related dose limitations .
- AZD2014 : Advanced to Phase II but faced challenges with metabolic toxicities and acquired resistance via PI3K/AKT reactivation .
- INK-128 : Demonstrated broader clinical activity but higher toxicity, leading to prioritization of intermittent dosing schedules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
